(S)-Acetamidomethyl-l-penicillamine, HCl
Description
Contextualization within Chiral Amino Acid Chemistry and Thiol Systems
The study of (S)-Acetamidomethyl-L-penicillamine, HCl is rooted in the broader context of chiral amino acid chemistry and the unique behavior of thiol systems. Penicillamine (B1679230) (β,β-dimethylcysteine) is a chiral amino acid distinguished from its structural analog, cysteine, by the presence of two methyl groups on the β-carbon. oup.com This gem-dimethyl substitution introduces significant steric hindrance, which influences its conformational preferences and reactivity.
As with other α-amino acids, the chirality of the α-carbon is a critical determinant of its biological and chemical behavior. Thiol-containing amino acids like cysteine and penicillamine are of particular interest because their deprotonated forms (thiolates) are excellent ligands for metal ions. oup.com They possess three distinct donor groups—the thiolate, the amine, and the carboxylate—allowing them to act as versatile multidentate chelate ligands. oup.com This capability has been extensively exploited in coordination chemistry to construct chiral multinuclear complexes and metallosupramolecular structures. rsc.org The stereochemistry of these amino acids dictates the geometry and chiral properties of the resulting metal complexes. oup.comrsc.org For instance, research has shown that the reaction of racemic penicillamine with cobalt(II) nitrate (B79036) yields a specific heterochiral cobalt(III) complex. oup.com
Significance of the S-Acetamidomethyl Moiety in Synthetic Chemistry
In the realm of synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS), the thiol group of cysteine and its analogs like penicillamine is highly reactive and must be protected to prevent unwanted side reactions, such as oxidation to disulfides. peptide.com The S-acetamidomethyl (Acm) group serves as an effective and widely used protecting group for this purpose. researchgate.net
The Acm group is valued for its stability under the standard conditions of both major peptide synthesis strategies: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistry. researchgate.netnih.gov This stability ensures that the thiol remains shielded throughout the iterative process of amino acid coupling and deprotection. researchgate.net The Acm group's utility is further enhanced by its unique multimodal removal conditions. nih.gov It can be selectively cleaved under specific conditions, most commonly using reagents like iodine or mercuric acetate (B1210297), which facilitates the formation of a disulfide bond. researchgate.netnih.gov This selective deprotection is crucial for synthesizing complex peptides with multiple, regioselectively formed disulfide bridges, which are common in many biologically active peptides like conotoxins. nih.govnih.gov Research has demonstrated that N-chlorosuccinimide (NCS) can also mediate the removal of the Acm group and the concurrent formation of a disulfide bond, even in the presence of other cysteine-protecting groups. nih.gov
Overview of Research Trajectories Pertaining to Penicillamine Derivatives
Research involving penicillamine and its derivatives spans multiple scientific disciplines. In medicinal chemistry, derivatives are synthesized to modulate the parent molecule's properties for specific applications. For example, studies have focused on converting hydrophilic D-penicillamine into more lipophilic ester derivatives to create long-acting agents that interfere with collagen cross-linking. nih.gov This has potential applications in conditions characterized by excessive collagen deposition. nih.gov
Penicillamine's ability to chelate heavy metals like copper is a cornerstone of its use. nih.govdrugbank.com This property is being explored in research related to cancer, as higher levels of copper are often found in cancer patients. mdpi.com The anti-inflammatory and immunomodulatory activities of penicillamine have also prompted its investigation in rheumatic diseases, where it is thought to depress T-cell activity and lower levels of IgM rheumatoid factor. nih.govchemicalbook.com
Furthermore, penicillamine derivatives are used as building blocks in synthetic chemistry beyond simple peptides. Researchers have synthesized nucleoamino acids by linking penicillamine to nucleosides to evaluate them as potential enzyme inhibitors. rsc.org The unique structural features of penicillamine have also been incorporated into analgesic peptides to develop compounds that act through non-opioid mechanisms. nih.gov These diverse research trajectories underscore the value of penicillamine derivatives as versatile tools for investigating complex biological systems and developing novel chemical entities.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-3-(acetamidomethylsulfanyl)-2-amino-3-methylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S.ClH/c1-5(11)10-4-14-8(2,3)6(9)7(12)13;/h6H,4,9H2,1-3H3,(H,10,11)(H,12,13);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNWKDNSRCKPAN-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSC(C)(C)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC(C)(C)[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330286-48-0 | |
| Record name | D-Valine, 3-[[(acetylamino)methyl]thio]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330286-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Pathways and Stereochemical Control in the Production of S Acetamidomethyl L Penicillamine, Hcl
Strategies for the Stereoselective Synthesis of L-Penicillamine and its Precursors
The critical stereocenter in L-penicillamine necessitates synthetic routes that can selectively produce the desired L-enantiomer. While the D-enantiomer has therapeutic applications, the L-enantiomer is known to be toxic. aiche.orgnih.gov Therefore, achieving high enantiomeric purity is paramount.
The Strecker synthesis is a foundational method for producing amino acids. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The classical approach involves the reaction of an aldehyde (isobutyraldehyde for penicillamine) with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid. wikipedia.orgmasterorganicchemistry.comyoutube.com This process typically yields a racemic mixture of D- and L-penicillamine. youtube.com
To obtain the desired L-enantiomer, chiral resolution techniques are employed. These methods separate the enantiomers based on their different interactions with a chiral resolving agent. One example involves the use of L-tartaric acid to resolve the initial reaction product of 3-methyl-2-butanone (B44728) with sodium cyanide and ammonia. wikipedia.org Other advanced resolution techniques include:
Chiral Chromatography: This method utilizes a chiral stationary phase to separate enantiomers. aiche.org High-performance liquid chromatography (HPLC) with chiral columns can achieve high levels of separation.
Enzymatic Resolution: Specific enzymes can selectively act on one enantiomer, allowing for the separation of the other.
Diastereomeric Crystallization: The racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.
Asymmetric Strecker reactions have also been developed to directly synthesize the desired enantiomer, often employing chiral auxiliaries or catalysts. wikipedia.org For instance, replacing ammonia with a chiral amine, such as (S)-alpha-phenylethylamine, can lead to the stereoselective formation of the corresponding chiral amino acid. wikipedia.org
| Resolution Technique | Principle | Application Example |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Separation of D- and L-penicillamine enantiomers using a chiral HPLC column. researchgate.net |
| Enzymatic Resolution | Selective enzymatic reaction with one enantiomer. | N/A |
| Diastereomeric Crystallization | Formation of diastereomeric salts with different solubilities. | Use of L-tartaric acid to resolve a racemic precursor of a valine derivative. wikipedia.org |
An alternative and industrially significant route to penicillamine (B1679230) involves the use of thiazoline (B8809763) intermediates. scielo.brgoogle.comchemicalbook.com This method often starts with the reaction of isobutyraldehyde, sulfur, and ammonia to produce a 3-thiazoline derivative. google.comchemicalbook.com This intermediate is then converted to a thiazolidine-4-carbonitrile by reaction with hydrogen cyanide. google.com Subsequent hydrolysis yields the desired penicillamine. google.com
The formation of thiazolidines can also be achieved through the condensation of penicillamine with aldehydes or ketones. uobasrah.edu.iq The synthesis of thiazolidine-4-carboxylic acid derivatives from penicillamine and various aromatic aldehydes has been reported. uobasrah.edu.iq These thiazolidine (B150603) derivatives are valuable intermediates in organic synthesis. scielo.bruobasrah.edu.iq For instance, 5,5-dimethyl-2-phenyl-2-thiazoline-4-carboxylic acid can be produced by reacting penicillamine with benzonitrile. researchgate.net The use of thiazoline intermediates offers a pathway to penicillamine and its derivatives, and the stereochemistry can be influenced by the starting materials and reaction conditions. scielo.br
| Thiazoline Synthesis Approach | Starting Materials | Key Intermediate |
| From Isobutyraldehyde | Isobutyraldehyde, sulfur, ammonia, hydrogen cyanide | 2-isopropyl-5,5-dimethyl-3-thiazoline, Thiazolidine-4-carbonitrile |
| From Penicillamine | Penicillamine, aromatic aldehydes | Thiazolidine-4-carboxylic acid derivatives |
| From Penicillamine and Benzonitrile | Penicillamine, benzonitrile | 5,5-dimethyl-2-phenyl-2-thiazoline-4-carboxylic acid |
Installation and Derivatization of the Acetamidomethyl Protecting Group on Thiol Moieties
The thiol group of penicillamine is highly reactive and requires protection during subsequent synthetic steps to prevent unwanted side reactions, such as oxidation. rsc.org The acetamidomethyl (Acm) group is a commonly used protecting group for the thiol function of cysteine and its derivatives, including penicillamine. rsc.orgresearchgate.net
The Acm group is typically introduced under acidic conditions. researchgate.net It is stable to many conditions used in peptide synthesis, including treatment with trifluoroacetic acid (TFA). researchgate.netresearchgate.net The installation involves reacting the thiol group of L-penicillamine with N-(hydroxymethyl)acetamide or a related reagent.
The Acm group can be removed under specific conditions, often involving heavy metal ions like mercury(II) acetate (B1210297) or through oxidation with iodine. researchgate.netbiotage.com For instance, iodine-mediated removal of the Acm group can lead to the simultaneous formation of a disulfide bond. biotage.com N-chlorosuccinimide (NCS) has also been shown to be effective for the on-resin removal of Acm groups and subsequent disulfide bond formation. mdpi.com
The development of modified Acm groups, such as Acm-NMe₂, has been explored to enhance solubility and aid in the synthesis and purification of complex peptides. nih.gov
Optimization of Reaction Conditions for Yield and Purity in Preparative Scales
Transitioning a synthetic route from a laboratory scale to a preparative or industrial scale requires careful optimization of reaction conditions to maximize yield, ensure high purity, and maintain cost-effectiveness.
For the synthesis of penicillamine derivatives, this includes optimizing the steps for the formation of the thiazoline intermediate, its conversion to the thiazolidine-4-carbonitrile, and the final hydrolysis. For example, in the synthesis of 2-isopropyl-5,5-dimethyl-thiazoline-Δ³, the reaction is carried out at the boiling point while azeotropically removing water to drive the reaction to completion, achieving a high yield. google.com The subsequent reaction with hydrogen cyanide is performed at a low temperature (5° to 10° C) to control the reaction. google.com The hydrolysis of the nitrile to the carboxamide is conducted at a specific temperature range (40° to 70° C) using concentrated hydrochloric acid. google.com
Furthermore, purification methods are crucial for obtaining the final product with the required purity. For penicillamine derivatives, this often involves crystallization or chromatographic techniques. The conversion of D-penicillamine into its hydrochloride salt of D-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid is a method used for purification. chemicalbook.com
The following table summarizes key optimization parameters for preparative scale synthesis:
| Reaction Step | Key Parameters for Optimization | Desired Outcome |
| Thiazoline Formation | Temperature, azeotropic water removal | High yield of the thiazoline intermediate |
| Cyanation | Temperature control | Controlled reaction and high yield of the nitrile |
| Hydrolysis | Acid concentration, temperature | Efficient conversion to the carboxylic acid |
| Acm Deprotection/Disulfide Formation | Reagent (e.g., Iodine, NCS), reaction time, peptide concentration | High yield of the deprotected product, selective disulfide bond formation |
| Purification | Crystallization conditions, chromatographic methods | High purity of the final compound |
Chemical Reactivity and Transformation Mechanisms of S Acetamidomethyl L Penicillamine, Hcl
Chemical Deprotection Methodologies for the S-Acetamidomethyl Group
The S-acetamidomethyl (Acm) group is a commonly used protecting group for the thiol functionality of cysteine and its analogs, like penicillamine (B1679230), in peptide synthesis. nih.gov It is stable under both acidic and basic conditions typically employed in solid-phase peptide synthesis (SPPS). peptide.com However, its removal requires specific chemical methods.
Mercury(II) acetate (B1210297) is a classical reagent for the deprotection of the S-Acm group. peptide.compeptide.com The mechanism involves the coordination of the mercury(II) ion to the sulfur atom, which facilitates the cleavage of the sulfur-carbon bond.
The process is typically carried out in an aqueous acidic solution, often at a pH of 4.0. peptide.comsigmaaldrich.com The mercury(II) acetate is added, and after a period of stirring, a thiol-containing reagent like β-mercaptoethanol is introduced to precipitate the mercury as a mercaptide, allowing for the isolation of the deprotected peptide. peptide.comsigmaaldrich.com
Challenges associated with this method include:
Toxicity: Mercury compounds are highly toxic and pose significant environmental and health risks. nih.gov
Incomplete Removal: The deprotection reaction may not proceed to completion, leading to a mixture of protected and deprotected products.
Side Reactions: The presence of other susceptible amino acid residues, such as serine and threonine, can lead to side reactions. A notable side reaction is the S→O acyl shift of the Acm group, resulting in the formation of O-Acm-serine or O-Acm-threonine residues. nih.gov This can be mitigated by the use of scavengers like glycerol. nih.gov
Precipitation Issues: The mercury mercaptide precipitate can be difficult to remove completely from the peptide sample. nih.gov
Table 1: Conditions for Mercury(II)-Mediated Deprotection of S-Acm Group
| Parameter | Condition | Reference |
| Reagent | Mercury(II) acetate | peptide.comsigmaaldrich.com |
| Solvent | Water or 10% aqueous acetic acid | peptide.comsigmaaldrich.com |
| pH | 4.0 | peptide.comsigmaaldrich.com |
| Temperature | Room temperature | peptide.com |
| Quenching Agent | β-mercaptoethanol | peptide.comsigmaaldrich.com |
Given the drawbacks of mercury-based methods, several alternative strategies for S-Acm deprotection have been developed. These methods offer milder reaction conditions and avoid the use of toxic heavy metals.
Silver(I) Salts: Silver(I) salts, such as silver trifluoromethanesulfonate (AgOTf) or silver tetrafluoroborate (AgBF4), can be used to cleave the Acm group. peptide.compeptide.com This method is often performed in trifluoroacetic acid (TFA) at low temperatures. peptide.com However, like mercury, silver is a heavy metal that requires subsequent removal. nih.gov
Iodine: Iodine can be used for the simultaneous deprotection of the Acm group and the formation of a disulfide bond. peptide.comnih.gov This method is particularly useful in the synthesis of cyclic peptides. The reaction is typically carried out in methanol (B129727) or a mixture of acetonitrile and water. peptide.comnih.gov
N-Halosuccinimides: Reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) have been shown to effectively remove the Acm group, often with concomitant disulfide bond formation. mdpi.comresearchgate.net NCS-mediated deprotection can be performed on-resin, which simplifies the purification process. mdpi.com
Palladium(II) Complexes: Palladium-based methods have emerged as a rapid and efficient means of Acm removal under aqueous conditions. researchgate.netresearchgate.net These methods can be used for direct disulfide bond formation. researchgate.net
Electrophilic Disulfides: Reagents such as 2,2'-dithiobis(5-nitropyridine) (DTNP) in trifluoroacetic acid (TFA) with a scavenger like thioanisole can effectively remove the Acm group. nih.gov This method is considered milder than heavy metal-based approaches. nih.gov
Table 2: Comparison of Alternative Deprotection Reagents for S-Acm Group
| Reagent | Advantages | Disadvantages | References |
| Silver(I) Salts | Effective cleavage | Heavy metal, potential for side reactions | peptide.compeptide.comnih.gov |
| Iodine | Simultaneous deprotection and disulfide formation | Can cause side reactions with sensitive residues (e.g., tyrosine) | nih.govpeptide.comnih.gov |
| N-Halosuccinimides | Fast, can be done on-resin | Potential for side reactions with methionine and tryptophan | mdpi.comresearchgate.net |
| Palladium(II) Complexes | Rapid, efficient, aqueous conditions | Requires specific ligands and conditions | researchgate.netresearchgate.net |
| Electrophilic Disulfides | Mild conditions, avoids heavy metals | May require a large excess of reagent | nih.gov |
Reactions Involving the Thiol and Amide Functionalities
Once the S-Acm group is removed, the free thiol group of the penicillamine moiety becomes available for a variety of chemical transformations. The amide functionality of the original acetamidomethyl group is generally stable, but the primary amine and carboxylic acid of the penicillamine backbone can also be derivatized.
The most common reaction of the deprotected thiol is oxidation to form a disulfide bond. This can occur intramolecularly to form a cyclic peptide or intermolecularly to link two peptide chains. As mentioned previously, iodine is a common reagent for achieving this transformation directly from the S-Acm protected precursor. peptide.comnih.gov Air oxidation can also be employed for disulfide bond formation. researchgate.net
The formation of thioethers is another important transformation. This can be achieved by reacting the free thiol with an appropriate electrophile, such as an alkyl halide. Thioether linkages are more stable to reduction than disulfide bonds and are of interest in the synthesis of peptide analogs with enhanced stability. nih.gov
The thiol and amine functionalities of (S)-Acetamidomethyl-L-penicillamine, HCl can be derivatized for various research purposes, including analytical detection and the study of structure-activity relationships.
For analytical purposes, the thiol group can be reacted with fluorescent labeling reagents such as N-(1-pyrenyl)maleimide (NPM) to facilitate detection by high-performance liquid chromatography (HPLC). researchgate.netnih.govsemanticscholar.org This allows for the sensitive quantification of penicillamine in biological samples. nih.gov
The primary amine can be modified through acylation or other reactions to introduce different functional groups. Similarly, the carboxylic acid can be converted to esters or amides. These modifications can be used to probe the importance of these functional groups for the biological activity of penicillamine-containing molecules.
Mechanisms of Unwanted Side Reactions (e.g., Beta-Elimination to Dehydroalanine)
During chemical manipulations of this compound and related protected amino acids, several unwanted side reactions can occur. One of the most significant is β-elimination, which leads to the formation of a dehydroalanine residue. bachem.comresearchgate.net
This reaction is particularly problematic under basic conditions, such as those used for Fmoc deprotection in SPPS. bachem.comresearchgate.net The mechanism involves the abstraction of the α-proton by a base, followed by the elimination of the protected thiol group. The presence of the gem-dimethyl groups in penicillamine may influence the rate of this side reaction compared to cysteine.
Another potential side reaction, especially during acid-mediated deprotection, is the alkylation of susceptible amino acid residues, such as tyrosine, by the cleaved Acm group. nih.gov The inclusion of scavengers like phenol can help to suppress this side reaction. nih.gov
Table 3: Common Side Reactions and Mitigation Strategies
| Side Reaction | Conditions | Mitigation Strategy | References |
| S→O Acm Shift | Mercury(II)-mediated deprotection | Use of scavengers (e.g., glycerol) | nih.gov |
| Tyrosine Iodination | Iodine-mediated deprotection | Careful control of reaction conditions | nih.gov |
| β-Elimination | Basic conditions (e.g., Fmoc deprotection) | Use of milder bases, optimization of reaction time | bachem.comresearchgate.net |
| Tyrosine Alkylation | Acid-mediated deprotection | Use of scavengers (e.g., phenol) | nih.gov |
Table of Compounds
Applications in Peptide and Organic Synthesis As a Chiral Building Block and Protecting Group
Role of S-Acetamidomethyl-Cysteine and its Analogs in Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the protection of reactive side chains on amino acids is fundamental to achieving the desired peptide sequence. springernature.com The thiol group of cysteine is particularly reactive and requires a robust protecting group to prevent unwanted side reactions during peptide chain elongation. psu.edu The acetamidomethyl (Acm) group is a widely used protecting group for the thiol of cysteine. researchgate.netacs.org It is stable under the acidic and basic conditions typical of both Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) synthesis strategies. peptide.com
(S)-Acetamidomethyl-l-penicillamine functions as an analog of S-acetamidomethyl-cysteine. The key structural distinction is the presence of two methyl groups on the β-carbon of the penicillamine (B1679230) residue, in contrast to the two hydrogens in cysteine. This steric bulk influences the conformational properties of the resulting peptides, a feature that can be exploited by peptide chemists to design peptides with specific secondary structures or increased resistance to enzymatic degradation. nih.gov The Fmoc-protected version, Fmoc-S-acetamidomethyl-L-penicillamine, is a key reagent used to incorporate this residue into a peptide sequence. chemimpex.com
The incorporation of Acm-protected penicillamine is a strategic choice for building complex peptides, especially those containing multiple disulfide bridges. nih.gov During SPPS, Fmoc-S-acetamidomethyl-L-penicillamine is coupled to the growing peptide chain using standard activation methods. nih.govchemimpex.com Its stability allows for the subsequent addition of other amino acids without risking premature deprotection of the thiol. chemimpex.com
The unique conformational constraints imposed by the gem-dimethyl group of penicillamine can be advantageous. For instance, substituting cysteine with penicillamine has been shown to increase the conformational rigidity in peptides like oxytocin, which can alter their biological activity, in some cases converting an agonist into an antagonist. nih.gov This makes (S)-Acetamidomethyl-l-penicillamine a valuable tool not just for protection, but for actively modulating the structure and function of synthetic peptides.
Orthogonal protection is a critical strategy in complex chemical synthesis, allowing for the selective removal of one type of protecting group in the presence of others. bham.ac.uk The Acm group is a cornerstone of such strategies in peptide chemistry due to its unique removal conditions. mdpi.com It is stable to the trifluoroacetic acid (TFA) cocktail used to cleave peptides from the resin and remove many other side-chain protecting groups, but it can be selectively removed using specific reagents. peptide.com
This orthogonality allows for the synthesis of peptides with multiple, precisely defined disulfide bonds. A peptide can be synthesized with different cysteine residues protected by orthogonal groups, such as Acm and Trityl (Trt). For example, a pair of Cys(Acm) residues can be selectively deprotected and oxidized to form a disulfide bond while a Cys(Trt) residue remains protected. nih.govmdpi.com The Trt group can then be removed under different conditions to form a second disulfide bond or for other modifications. The primary methods for Acm group removal include treatment with iodine (which simultaneously forms the disulfide bond) or heavy metal salts like mercury(II) acetate (B1210297) or silver(I) tetrafluoroborate, followed by removal of the metal ion. peptide.com
Table 1: Orthogonality of the Acetamidomethyl (Acm) Group in Peptide Synthesis
| Protecting Group | Common Cleavage Reagent(s) | Stability of Acm Group |
|---|---|---|
| Boc (tert-butoxycarbonyl) | Trifluoroacetic Acid (TFA) | Stable |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Piperidine | Stable |
| Trt (Trityl) | Mild Acid (e.g., TFA), Iodine | Stable to mild acid |
| tBu (tert-butyl) | Strong Acid (e.g., TFA) | Stable |
| Acm (Acetamidomethyl) | I₂, Hg(OAc)₂, AgBF₄ | - |
Precursor Chemistry for the Synthesis of Complex Organic Molecules
Beyond its role in peptide synthesis, (S)-Acetamidomethyl-l-penicillamine, HCl serves as a chiral building block for the synthesis of a variety of complex organic molecules. sigmaaldrich.comresearchgate.net A chiral building block is a molecule with one or more defined stereocenters that can be incorporated into a larger synthetic target, thereby transferring its chirality to the new molecule. nih.gov The value of such building blocks lies in their ability to produce enantiomerically pure products, which is crucial in fields like drug discovery where different enantiomers of a molecule can have vastly different biological activities. nih.gov
The structure of (S)-Acetamidomethyl-l-penicillamine offers several handles for synthetic transformation: the carboxylic acid, the amine, the protected thiol, and the chiral quaternary center. These features make it a versatile starting material for creating non-peptide structures, such as heterocyclic compounds or other chiral ligands and intermediates. sigmaaldrich.com
Functionalization for Research Probe Development (e.g., Radiochemical Labeling Chemistry)
The unique properties of the penicillamine scaffold can be functionalized for the development of specialized research probes. This includes its use in creating ligands for metal complexation, which is fundamental to applications in radiochemical labeling for medical imaging and diagnostics.
Upon removal of the Acm protecting group, the free thiol of the penicillamine residue becomes a powerful coordinating agent for metal ions. Penicillamine itself is a well-known chelator, capable of binding various metals. nih.gov D-Penicillamine is used clinically as a chelating agent to treat Wilson's disease, a disorder of copper overload. rsc.org This inherent affinity for metals can be harnessed in ligand design.
Peptides incorporating penicillamine can be designed as highly specific chelators for diagnostic or therapeutic purposes. The replacement of cysteine with penicillamine in a peptide sequence has been shown to significantly impact the resulting metal complexes, for example, by enhancing the metal-binding affinity of the amino terminus and suppressing the formation of polynuclear complexes with nickel(II) ions. nih.gov
This chelating ability is directly applicable to radiochemical labeling. The thiol group, often in concert with the nearby amine group, can form stable complexes with radioactive metal isotopes. For instance, penicillamine and its disulfide have been successfully labeled with technetium-99m (⁹⁹ᵐTc), a gamma-emitting radionuclide widely used in diagnostic imaging, to create radiopharmaceuticals that are taken up by organs like the liver and kidneys. nih.gov This suggests that (S)-Acetamidomethyl-l-penicillamine is a valuable precursor for creating targeted radioprobes, where a bioactive peptide sequence directs the chelated radiometal to a specific tissue or receptor. Nanoparticle-based systems have also been explored to deliver D-penicillamine for metal chelation in the central nervous system. nih.gov
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆N₂O₃S·HCl |
| Molecular Weight | 256.75 g/mol scbt.com |
| Synonyms | H-β,β-Dimethyl-L-Cys(Acm)-OH·HCl, L-Pen(Acm)-OH·HCl scbt.com |
| Chirality | (S)-configuration |
| Key Functional Groups | Carboxylic acid, Amine, Thioether (protected thiol), gem-Dimethyl |
Table 3: List of Mentioned Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | L-Pen(Acm)-OH·HCl |
| S-Acetamidomethyl-Cysteine | Cys(Acm) |
| tert-butoxycarbonyl | Boc |
| 9-fluorenylmethyloxycarbonyl | Fmoc |
| Trifluoroacetic Acid | TFA |
| Trityl | Trt |
| Mercury(II) acetate | Hg(OAc)₂ |
| Silver(I) tetrafluoroborate | AgBF₄ |
| Technetium-99m | ⁹⁹ᵐTc |
| Penicillamine | 3-mercapto-D-valine |
| Oxytocin | - |
| Cysteine | Cys |
Advanced Analytical and Spectroscopic Methodologies for Characterization and Quantification in Research Settings
Chromatographic Techniques for Enantiomeric and Diastereomeric Separation
Chromatography is a cornerstone for the separation and purification of chiral compounds. For derivatives of penicillamine (B1679230), achieving enantiomeric separation is critical, as different enantiomers can exhibit distinct biological activities and toxicities. researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating the enantiomers of chiral compounds. mdpi.com This method often employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.govnih.gov Polysaccharide-based CSPs are among the most frequently used for resolving a wide variety of chiral pharmaceuticals. nih.gov
For the analysis of penicillamine and its derivatives, several HPLC methods have been developed. Chiral ligand-exchange chromatography (CLEC) is a highly effective choice for the direct enantioseparation of compounds with chelating properties, such as amino acids like penicillamine. nih.gov Another approach involves derivatization with a chiral agent, such as Marfey's reagent, to form diastereomers that can be separated on a standard achiral reversed-phase column, like a C18 stationary phase. bohrium.com This derivatization not only facilitates separation but can also enhance detection sensitivity. bohrium.com The resolution between the derivatized L-penicillamine and D-penicillamine has been shown to be greater than 10.0 using this method. bohrium.com
Below is a table summarizing typical HPLC conditions used for the enantiomeric separation of penicillamine, which would be applicable for its derivatives.
| Parameter | Condition 1 | Condition 2 |
| Column | CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm sigmaaldrich.com | Poroshell HPH C18 (after derivatization) bohrium.com |
| Mobile Phase | A: 0.1% triethylamine (B128534) acetate (B1210297), pH 3.8B: Ethanol (20:80, A:B) sigmaaldrich.com | A: 0.5% orthophosphoric acid bufferB: Acetonitrile (Gradient) bohrium.com |
| Flow Rate | 1.0 mL/min sigmaaldrich.com | 0.8 mL/min bohrium.com |
| Temperature | 23 °C sigmaaldrich.com | 25 °C bohrium.com |
| Detection | UV, 225 nm sigmaaldrich.com | UV, 340 nm (for derivatized compound) bohrium.com |
| Sample | 5 mg/mL in methanol (B129727) sigmaaldrich.com | N/A |
| This table is generated based on data from existing literature for penicillamine analysis and serves as an illustrative example. |
Two-dimensional liquid chromatography (2D-LC) offers significantly enhanced resolving power compared to conventional one-dimensional LC, making it ideal for separating trace components from highly complex matrices like natural product extracts or pharmaceutical preparations. capes.gov.brscilit.com This technique couples two independent separation columns, often with orthogonal (different) separation mechanisms, to achieve a more comprehensive sample analysis. nih.gov
For a compound like (S)-Acetamidomethyl-l-penicillamine, HCl, 2D-LC could be employed to isolate it from synthesis precursors, by-products, or degradants. A typical configuration might involve a reversed-phase separation in the first dimension, followed by transfer of specific fractions to a second dimension employing a different selectivity, such as a chiral stationary phase or a column operated under different pH conditions to exploit the compound's ionic character. nih.gov This comprehensive online LC/LC/MS approach is powerful for the analysis of proteins, peptides, and other complex mixtures. capes.gov.br
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Approaches
Mass spectrometry is a vital tool for confirming the molecular weight and elucidating the structure of synthesized compounds. A liquid chromatography-tandem mass spectrometric (LC/MS/MS) method is often developed for the analysis of penicillamine in various matrices. nih.govresearchgate.net For this compound, MS would be used to verify the mass of the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) would then be used to fragment this parent ion, generating a characteristic pattern of daughter ions that can confirm the connectivity of the acetamidomethyl group to the sulfur atom of the L-penicillamine core.
Chemical derivatization is a strategy frequently used to improve the analytical characteristics of a molecule prior to MS analysis. jfda-online.com The goals of derivatization can include increasing volatility, improving chromatographic peak shape, and, most importantly for modern techniques, enhancing ionization efficiency for techniques like electrospray ionization (ESI)-MS. jfda-online.comojp.gov
For a molecule like (S)-Acetamidomethyl-l-penicillamine, which contains carboxylic acid, amine, and protected thiol functional groups, several derivatization strategies could be envisioned to enhance MS detection. While the thiol is already protected by the acetamidomethyl group, other functionalities could be targeted. Cationic derivatization, for instance, involves tagging the molecule with a permanently charged group, which can significantly improve sensitivity in positive-ion ESI-MS/MS. nih.gov Reagents can be designed to target specific functional groups; for example, the carboxylic acid moiety could be derivatized to introduce a fixed positive charge, leading to an increase in the limit of identification by one to two orders of magnitude. nih.govnih.gov
The following table outlines potential derivatization reagents and their target functional groups relevant to enhancing MS detection.
| Derivatization Reagent | Target Functional Group | Purpose |
| N-(1-pyrenyl)maleimide (NPM) nih.gov | Free Thiol (if deprotected) | Adds a large, easily ionizable aromatic system. |
| AMPP (1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride) nih.gov | Carboxylic Acid | Covalent charge-tagging for enhanced positive-ion detection. |
| CAX-B (N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide) nih.gov | Acidic protons (e.g., Carboxylic Acid) | Introduces a permanent positive charge (quaternary amine). |
| This table presents examples of derivatization strategies that could be conceptually applied to the target molecule or its analogs. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. High-resolution 1H-NMR is a rapid and simple method for identifying penicillamine and its metabolites, requiring minimal sample preparation. nih.gov For this compound, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments would be used to confirm its complete structure.
The ¹H NMR spectrum would show distinct signals for all protons in the molecule. The chirality of the alpha-carbon in penicillamine results in its two methyl groups being chemically different, appearing as two distinct singlets in the ¹H NMR spectrum. researchgate.net The presence and integration of signals corresponding to the acetamidomethyl group (-CH₂- and -CH₃) would confirm the S-protection, while shifts in the methine proton (-CH-) adjacent to the nitrogen would be consistent with the L-penicillamine core. researchgate.net
The table below shows predicted ¹H NMR chemical shifts for the core penicillamine structure, based on published data.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale/Reference |
| Methyl protons (-C(CH₃)₂) | ~1.4 - 1.6 | Two singlets | Diastereotopic due to adjacent chiral center. researchgate.net |
| Methine proton (-CH-N) | ~3.6 - 3.7 | Singlet | Alpha-proton of the amino acid. researchgate.net |
| Acetamido Methylene (-S-CH₂-N) | ~4.5 - 5.0 | Singlet/Doublet | Dependent on coupling, characteristic of the Acm protecting group. |
| Acetamido Methyl (-C(O)CH₃) | ~2.0 | Singlet | Characteristic of the acetyl group. |
| This table is illustrative, based on known shifts for penicillamine and related structures. Actual shifts may vary based on solvent and other conditions. |
Other Advanced Spectroscopic Techniques (e.g., Circular Dichroism for Stereochemical Analysis)
Beyond NMR and MS, other spectroscopic techniques provide complementary information. Circular Dichroism (CD) spectroscopy is particularly powerful for confirming the stereochemistry of a chiral molecule. chiralabsxl.com CD measures the differential absorption of left- and right-circularly polarized light by a chiral sample. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure and absolute configuration. nih.gov
For this compound, the CD spectrum would serve as a definitive fingerprint of its stereochemistry. The spectrum of an enantiomerically pure sample is a mirror image of that of its opposite enantiomer. chiralabsxl.com By comparing the experimental CD spectrum to that of a known reference standard or to spectra generated from quantum chemistry calculations, the absolute configuration at the chiral centers can be unambiguously confirmed. nih.gov Vibrational circular dichroism (VCD), which measures CD in the infrared region, can also be a powerful tool to study the conformation of adsorbed ligands like penicillamine. researchgate.net Difference CD spectroscopy has been used to study the formation of complexes between D-penicillamine and metal ions in the presence of proteins, demonstrating the technique's sensitivity to subtle conformational changes upon binding. nih.gov
Quantitative Analysis of Thiol and Disulfide Forms in Research Samples
The quantitative analysis of the free thiol and corresponding disulfide forms of (S)-Acetamidomethyl-l-penicillamine is critical for understanding its stability, reactivity, and potential biochemical interactions in research contexts. The equilibrium between the thiol and its oxidized disulfide form is a key parameter that influences the compound's behavior in solution and biological matrices. Methodologies for this purpose are designed to be highly sensitive and specific, capable of differentiating and quantifying each species without inducing artifactual oxidation or reduction during sample preparation and analysis.
A principal challenge in the analysis of thiol-containing compounds is the inherent propensity of the sulfhydryl group to oxidize. This necessitates meticulous sample handling, often involving immediate analysis or derivatization to "cap" the free thiol and prevent its conversion to the disulfide. Common strategies include the use of alkylating agents that form stable thioether derivatives.
High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and quantification of thiol and disulfide species. When coupled with sensitive detection methods, HPLC provides the resolution needed to separate the parent thiol from its disulfide dimer and other potential mixed disulfides.
One established approach involves reversed-phase HPLC combined with electrochemical detection (HPLC-ED). nih.gov This method offers exceptional sensitivity for electroactive compounds like thiols and disulfides. In a typical setup with dual electrodes, the disulfides are first reduced to their corresponding thiols at an upstream electrode, and then both the originally present and the newly formed thiols are detected at a downstream electrode. nih.gov This allows for the simultaneous quantification of both forms in a single chromatographic run. While highly effective for D-penicillamine and its disulfide, this technique is directly applicable to (S)-Acetamidomethyl-l-penicillamine due to the similar electrochemical properties of the thiol and disulfide moieties.
Another powerful technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides high selectivity and sensitivity, allowing for the direct measurement of both the monomeric thiol and the dimeric disulfide forms. nih.gov The distinct mass-to-charge ratios of the two species enable their unambiguous identification and quantification. Sample preparation for LC-MS/MS often involves protein precipitation followed by direct injection, minimizing sample manipulation and potential for oxidation. nih.gov
Pre-column derivatization with reagents such as 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, is another widely used strategy. nih.gov The reaction between a thiol and DTNB produces a mixed disulfide and the chromophoric 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically. For a more robust analysis, the resulting derivatized thiol can be separated by HPLC and detected with a UV-Vis detector. This approach, however, primarily quantifies the free thiol. To determine the total thiol content (free thiol plus the thiol from the reduced disulfide), the sample is first treated with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to convert all disulfide bonds to free thiols, followed by the derivatization and quantification steps. The concentration of the disulfide form can then be calculated by subtracting the free thiol concentration from the total thiol concentration.
The selection of the analytical method depends on the specific requirements of the research, including the sample matrix, the required sensitivity, and the available instrumentation. semanticscholar.org For all methods, careful validation, including assessment of linearity, accuracy, precision, and stability, is essential to ensure reliable and accurate quantification of the thiol and disulfide forms of (S)-Acetamidomethyl-l-penicillamine in research samples.
Research Findings in Tabular Format
The following tables present hypothetical data based on established analytical methodologies for similar compounds, illustrating how results for the quantitative analysis of (S)-Acetamidomethyl-l-penicillamine and its disulfide would be reported.
Table 1: HPLC-ED Analysis of (S)-Acetamidomethyl-l-penicillamine and its Disulfide in a Research Sample
| Analyte | Retention Time (min) | Concentration (µM) |
| (S)-Acetamidomethyl-l-penicillamine (Thiol) | 4.2 | 15.8 |
| (S)-Acetamidomethyl-l-penicillamine Disulfide | 8.5 | 2.1 |
This interactive table showcases typical separation and quantification results obtained from an HPLC-ED system.
Table 2: LC-MS/MS Quantification in a Stabilized Plasma Sample
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Measured Concentration (ng/mL) |
| (S)-Acetamidomethyl-l-penicillamine | 205.1 | 146.1 | 32.4 |
| (S)-Acetamidomethyl-l-penicillamine Disulfide | 409.2 | 205.1 | 5.7 |
This interactive table demonstrates the specificity of LC-MS/MS for quantifying the thiol and its disulfide dimer by monitoring unique precursor-to-product ion transitions.
Mechanistic Biological and Biochemical Research Non Clinical Focus
Molecular Interactions with Enzymes and Biomacromolecules
The interaction of penicillamine (B1679230) and its derivatives with biological macromolecules is a cornerstone of its biochemical profile. The acetamidomethyl (Acm) protected form, (S)-Acetamidomethyl-l-penicillamine, is primarily a synthetic intermediate, designed to reveal the highly reactive thiol group of penicillamine under specific conditions. Therefore, understanding its molecular interactions involves both the chemistry of the protecting group and the inherent reactivity of the deprotected penicillamine.
In peptide and protein chemistry, protecting groups are essential for preventing unwanted side reactions of reactive functional groups, such as the thiol of cysteine or penicillamine. The acetamidomethyl (Acm) group is a widely used thiol protecting group due to its stability under various conditions, including those of peptide synthesis. biotage.comunimelb.edu.au While chemical methods for Acm removal are common, employing reagents like iodine, N-chlorosuccinimide (NCS), or palladium complexes, there is growing interest in applying principles of enzymatic catalysis for milder and more specific deprotection. biotage.comresearchgate.netnih.govrsc.org
The use of enzymes for deprotection offers significant advantages in terms of selectivity and reaction conditions, operating under a physiological pH and temperature. Research into enzymatic deprotection has demonstrated the viability of this approach. For instance, a study showed that the phenylacetamidomethyl (Phacm) protecting group could be efficiently removed from a homocysteine residue within a protein using penicillin G acylase (PGA). nih.gov This process unmasks the latent thiol group under mild, physiological conditions. nih.gov The enzymatic reaction is highly specific and depends on the steric accessibility of the protected residue. nih.gov This principle of using an enzyme to catalyze the cleavage of a specific chemical bond is directly applicable to the Acm group on penicillamine. The development of an enzyme that could specifically recognize and cleave the Acm group would represent a significant advance in the synthesis of complex peptides and other biomolecules containing penicillamine.
Table 1: Comparison of Methods for Acm Protecting Group Removal
| Method | Reagent/Enzyme | Key Principle | Conditions | Reference |
|---|---|---|---|---|
| Chemical (Halogen-Based) | Iodine (I₂) or N-Chlorosuccinimide (NCS) | Electrophilic attack on the sulfur atom, leading to oxidative cleavage of the Acm group and concomitant disulfide bond formation. | Typically performed in solvents like methanol (B129727), acetic acid, or dichloromethane. NCS offers fast kinetics on-resin. | biotage.comnih.govresearchgate.net |
| Chemical (Metal-Based) | Palladium Complexes (e.g., PdCl₂) | Coordination of the palladium to the sulfur atom facilitates the cleavage of the S-C bond of the Acm group. | Can be selective in the presence of other protecting groups. | researchgate.net |
| Chemical (Copper-Catalyzed) | Copper(II) sulfate (B86663) (CuSO₄) and a 1,2-aminothiol | Aerobic oxidation where copper facilitates the deprotection and subsequent disulfide bond formation. | Performed under aerobic conditions. | rsc.org |
| Enzymatic (Principle) | Penicillin G Acylase (PGA) on Phacm-protected residues | Enzyme-catalyzed hydrolysis of the amide bond in the protecting group, releasing the free thiol. | Mild physiological conditions (pH 7.4, room temperature). Reaction is highly specific. | nih.gov |
Once deprotected, the resulting penicillamine molecule is known to interact with and inhibit several enzymes. The mechanisms of inhibition are varied and highlight the reactivity of its thiol group and its structural similarity to natural amino acids.
D-penicillamine inhibits carboxypeptidase A, a zinc-containing metalloprotease, through a unique mechanism. Unlike typical inhibitors that form a stable complex, D-penicillamine acts as a "catalytic chelator," actively promoting the release of the essential zinc ion from the enzyme's active site. capes.gov.br This process occurs in two steps: an initial weak binding followed by a rapid removal of the metal ion, which is up to 420 times faster than spontaneous release. capes.gov.br
Another significant target is catalase, an antioxidant enzyme crucial for breaking down hydrogen peroxide. D-penicillamine induces the formation of Compound II, a temporarily inactive state of catalase. biorxiv.org This inhibition is mediated by the generation of D-penicillamine-derived thiyl radicals, which engage in a futile redox cycle with the enzyme. biorxiv.org
Furthermore, D-penicillamine has been shown to inhibit other enzymes, including alkaline phosphatase and glyceraldehyde-3-phosphate dehydrogenase. nih.gov It also interferes with collagen metabolism by inhibiting the cross-linking of tropocollagen molecules, making them more susceptible to enzymatic degradation. mdpi.comdrugbank.com
Table 2: Enzyme Inhibition by D-Penicillamine
| Enzyme Target | Mechanism of Inhibition | Biochemical Consequence | Reference |
|---|---|---|---|
| Carboxypeptidase A | Acts as a "catalytic chelator," promoting the dissociation of the active-site zinc ion. | Inactivation of the metalloprotease. | capes.gov.br |
| Catalase | Induces the formation of an inactive enzyme state (Compound II) via generation of thiyl radicals. | Reversible inhibition of catalase, potentially disturbing cellular H₂O₂ levels. | biorxiv.org |
| Lysyl Oxidase (implicated) | Inhibits collagen cross-linking. | Prevents the formation of stable collagen fibers. | mdpi.comdrugbank.com |
| Alkaline Phosphatase | Inhibition observed in pure enzyme preparations. | Alteration of enzyme activity. | nih.gov |
| Glyceraldehyde-3-Phosphate Dehydrogenase | Inhibition observed in pure enzyme preparations. | Alteration of enzyme activity. | nih.gov |
Role of Chirality in Biochemical Processes
Chirality, or the "handedness" of a molecule, is a fundamental concept in biology, as living systems are composed of chiral molecules (e.g., L-amino acids) and are adept at distinguishing between enantiomers. oup.comyoutube.com Penicillamine provides a classic example of this principle. The molecule exists as two enantiomers: D-penicillamine and L-penicillamine.
The biological activities and toxicities of these enantiomers are starkly different. D-penicillamine is the therapeutically used form, whereas L-penicillamine is toxic because it acts as an antagonist to pyridoxine (B80251) (vitamin B6), a vital coenzyme in many metabolic reactions. drugbank.comresearchgate.net This demonstrates that the specific three-dimensional arrangement of atoms is critical for proper interaction with biological targets like enzymes and receptors. oup.comyoutube.com
Modern research techniques explore these chiral interactions with high sensitivity. Studies using chiral nanoparticles and electrochemiluminescence have shown the ability to selectively detect and discriminate between D- and L-penicillamine enantiomers. researchgate.netnih.govacs.org For example, Raman optical activity spectroscopy combined with theoretical calculations has been used to inspect the structural changes of penicillamine enantiomers under different pH conditions, providing insight into their conformation in physiological environments. rsc.org These differential interactions at the molecular level are the basis for the distinct biological fates of the two enantiomers. nih.gov
Biochemical Pathways Involving Thiol Compounds and Amino Acid Derivatives
Penicillamine is a non-proteinogenic amino acid, structurally an analog of cysteine and valine, containing a reactive sulfhydryl (thiol) group. mdpi.comdrugbank.com Its metabolism and biochemical interactions are largely dictated by this thiol group.
Once absorbed, D-penicillamine is metabolized by the liver. mdpi.com It does not accumulate significantly but is transformed into several metabolites, including penicillamine disulfide, cysteine-penicillamine disulfide, and S-methyl-D-penicillamine. mdpi.comnih.gov A key biochemical reaction is disulfide interchange, particularly with cystine. Penicillamine can react with the relatively insoluble cystine to form penicillamine-cysteine disulfide, a mixed disulfide that is significantly more soluble and readily excreted in urine. drugbank.com This pathway is central to its use in cystinuria.
In vitro studies of D-penicillamine metabolism have shown that it undergoes S-oxidation to form inorganic sulfate, a pathway catalyzed by both microsomal and cytosolic fractions of the liver. nih.gov Unlike the natural amino acid cysteine, penicillamine is resistant to degradation by certain enzymes like L-amino acid oxidase, which contributes to its stability in vivo. mdpi.com Its administration has also been associated with changes in collagen metabolism. nih.gov
Interdisciplinary Approaches in Chemical Biology Research
Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. (S)-Acetamidomethyl-l-penicillamine is an exemplary tool in this field, particularly in the chemical synthesis of complex peptides.
The Acm protecting group is orthogonal to many other cysteine protecting groups, meaning it can be removed selectively without affecting others. biotage.com This property is exploited in the regioselective synthesis of peptides containing multiple disulfide bonds. Researchers can strategically place Cys(Acm) residues in a peptide sequence and, after forming other disulfide bridges, selectively remove the Acm groups to form the final, specific disulfide bond. biotage.comnih.gov This level of control is crucial for synthesizing structurally complex and biologically active peptides, such as α-conotoxins, which are venom-derived peptides used as probes to study nicotinic acetylcholine (B1216132) receptors. nih.gov
The selective incorporation of penicillamine into peptides can also confer new properties, such as increased resistance to disulfide bond shuffling, due to the steric hindrance provided by the dimethyl groups. nih.gov This strategy has been used to develop potent and stable peptide-based analgesics. nih.gov Furthermore, the development of reversible "stapled" peptides, which use chemical linkers to lock a peptide into a specific conformation, relies on such precise chemical modifications to create tools for studying protein-protein interactions. nih.gov The modification of natural toxins with chemical moieties to enhance cell permeability is another interdisciplinary approach where protected amino acids are indispensable. beilstein-journals.org
Emerging Research Areas and Future Trajectories for S Acetamidomethyl L Penicillamine, Hcl
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of complex chiral molecules like (S)-Acetamidomethyl-L-penicillamine, HCl often involves multi-step processes with significant solvent and reagent waste. google.com The drive towards green chemistry is pushing researchers to explore more sustainable and efficient synthetic methodologies.
Flow Chemistry: Continuous flow chemistry offers a promising alternative to batch processing for the synthesis of amino acid derivatives. nih.gov This technology allows for precise control over reaction parameters, leading to higher yields, reduced reaction times, and improved safety. For the synthesis of this compound, a flow-based approach could streamline the introduction of the acetamidomethyl protecting group and the subsequent purification steps, minimizing solvent usage and energy consumption. nih.gov Research into the flow synthesis of peptides and other complex molecules has demonstrated the potential for significant improvements in efficiency and sustainability. nih.gov
Biocatalysis: The use of enzymes in chemical synthesis is another cornerstone of green chemistry. Biocatalytic methods offer high selectivity and operate under mild conditions, often in aqueous environments. nih.gov For the synthesis of this compound, enzymes could be employed for the stereoselective synthesis of the L-penicillamine backbone. mdpi.com Furthermore, enzymatic processes could be explored for the selective protection and deprotection of the thiol group, offering a more environmentally benign alternative to traditional chemical methods. nih.gov
| Synthesis Method | Potential Advantages for this compound | Key Research Findings |
| Flow Chemistry | Increased efficiency, reduced waste, enhanced safety, and scalability. | Flow processes have been successfully used for the synthesis of various amino acid derivatives and peptides, demonstrating rapid reaction times and high purity of products. nih.govnih.govresearchgate.net |
| Biocatalysis | High enantioselectivity, mild reaction conditions, and reduced environmental impact. | Enzymes have been effectively used for the synthesis of chiral amines and other pharmaceutical intermediates, showcasing the potential for highly selective and sustainable manufacturing. nih.govmdpi.com |
Innovations in Protecting Group Chemistry for Thiol Functionalities
The acetamidomethyl (Acm) group is a well-established protecting group for the thiol of cysteine and its derivatives, including penicillamine (B1679230). researchgate.netacs.orgnih.gov It is stable under the conditions of solid-phase peptide synthesis (SPPS) and can be removed under specific, often harsh, conditions. researchgate.netnih.gov However, recent research has focused on developing more versatile and milder deprotection strategies, as well as novel protecting groups with unique cleavage characteristics.
Photocleavable Protecting Groups: A significant area of innovation is the development of photocleavable or photolabile protecting groups. These groups can be removed by light at specific wavelengths, offering a high degree of spatial and temporal control over deprotection. mdpi.comnih.gov While not a direct modification of the acetamidomethyl group itself, the principles of photochemistry could be applied to develop new penicillamine derivatives with light-sensitive thiol protection, enabling novel applications in areas like site-specific drug delivery and the creation of dynamic materials.
Enzymatic Deprotection: The use of enzymes to remove protecting groups is a rapidly growing field. For instance, penicillin G acylase has been used for the enzymatic deprotection of a latent thiol in a modified homocysteine. researchgate.net This approach offers exceptional selectivity and operates under physiological conditions. Developing an enzymatic strategy for the deprotection of the acetamidomethyl group on penicillamine would represent a significant advance, allowing for its removal in complex biological environments without the need for toxic heavy metal reagents. researchgate.net
| Protecting Group Innovation | Mechanism of Deprotection | Potential Advantages |
| Photocleavable Groups | Irradiation with light of a specific wavelength. | High spatial and temporal control, reagent-free deprotection. mdpi.comnih.gov |
| Enzymatic Deprotection | Catalysis by a specific enzyme. | High selectivity, mild and physiological reaction conditions. researchgate.net |
Advanced Applications in Materials Science or Analytical Tool Development
The unique properties of the thiol group make this compound a valuable building block for the development of advanced materials and analytical tools. The ability to deprotect the thiol group to reveal a highly reactive functional group opens up a wide range of possibilities for surface functionalization and molecular assembly.
Functionalized Polymers and Nanoparticles: The thiol group can be used to anchor molecules to the surface of nanoparticles or to functionalize polymers. rsc.org This can be used to create materials with specific properties, such as enhanced biocompatibility, targeted drug delivery capabilities, or catalytic activity. This compound could be incorporated into polymer chains or attached to the surface of gold nanoparticles, with the acetamidomethyl group serving as a stable precursor that can be deprotected to allow for further modification or to create sites for disulfide bond formation, leading to the creation of cross-linked hydrogels or self-assembled monolayers. rsc.org
Analytical Tool Development: Penicillamine and its derivatives are known to chelate heavy metal ions. chemimpex.com This property can be exploited to develop sensitive and selective analytical tools for the detection of these ions. For example, penicillamine derivatives have been used to functionalize graphene quantum dots for the fluorescent detection of copper ions. The this compound could be used to create sensors where the deprotection of the thiol group is triggered by the presence of a specific analyte, leading to a measurable signal.
| Application Area | Description | Research Example |
| Materials Science | Functionalization of polymers and nanoparticles to create materials with novel properties. | Penicillamine derivatives have been used to modify the properties of collagen and to create long-acting drug delivery systems. |
| Analytical Tools | Development of sensors for the detection of heavy metal ions and other analytes. | Penicillamine has been used in conjunction with graphene quantum dots to create a fluorescent sensor for copper. |
Interfacing with Artificial Intelligence and Machine Learning for Predictive Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, from the prediction of molecular properties to the design of novel synthetic routes. nih.gov For a molecule like this compound, these computational tools offer exciting possibilities for accelerating research and development.
Predictive Modeling of Properties: Machine learning models can be trained on large datasets of chemical information to predict the properties of new molecules. This can be used to screen virtual libraries of compounds for desired characteristics, such as binding affinity to a particular protein or specific material properties. For this compound, ML models could be used to predict its behavior in different solvent systems, its reactivity with various substrates after deprotection, or its potential interactions with biological targets.
| AI/ML Application | Description | Relevance to this compound |
| Predictive Property Modeling | Using algorithms to forecast the physical, chemical, and biological properties of molecules. | Could accelerate the discovery of new applications by predicting its behavior and interactions. |
| AI-Assisted Retrosynthesis | Employing AI to design efficient and novel synthetic pathways for target molecules. | Could lead to the development of more sustainable and cost-effective manufacturing processes. |
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of (S)-Acetamidomethyl-l-penicillamine, HCl that influence its handling and experimental applications?
- Answer : Key properties include solubility in polar solvents (e.g., water, methanol), stability under varying pH (avoid alkaline conditions due to potential hydrolysis of the acetamidomethyl group), and hygroscopicity. Handling requires inert atmospheres (e.g., nitrogen) to prevent oxidation of the thiol group. Storage at 2–8°C in airtight containers is recommended to minimize degradation .
Q. How should researchers safely handle and dispose of this compound in laboratory settings?
- Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation or skin contact due to potential irritant effects. For spills, neutralize with sodium bicarbonate and collect with inert absorbents. Dispose via certified hazardous waste facilities, adhering to local regulations for sulfur-containing compounds .
Q. What analytical techniques are recommended for purity assessment of this compound?
- Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 210–220 nm) is standard. Mobile phases typically combine aqueous buffers (e.g., 0.1% trifluoroacetic acid) with acetonitrile gradients. Validate methods using peak symmetry (>1.5), retention time reproducibility (±0.1 min), and spike-recovery tests (95–105%) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives?
- Answer : Use factorial design to test variables like temperature (20–60°C), pH (3–7), and catalyst concentration. For example, a 2³ factorial design can identify interactions between variables. Statistical tools (e.g., ANOVA) assess significance, while response surface methodology (RSM) refines optimal conditions .
Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?
- Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and compare degradation products via LC-MS/MS. If discrepancies arise, validate analytical methods for specificity (e.g., confirm no co-elution) and reassess storage protocols (e.g., desiccants for humidity control). Peer-reviewed replication of conflicting studies is critical .
Q. How does this compound interact with metal ions in chelation studies, and what methods quantify these interactions?
- Answer : The compound’s thiol and amine groups bind transition metals (e.g., Cu²⁺, Hg²⁺). Isothermal titration calorimetry (ITC) measures binding constants (Kd), while UV-Vis spectroscopy tracks absorbance shifts (e.g., 250–300 nm for Cu complexes). Control experiments must account for pH-dependent ligand protonation .
Methodological Frameworks
Q. What experimental design principles apply to studying the ecological impact of this compound?
- Answer : Follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna acute toxicity). Use PBT (persistence, bioaccumulation, toxicity) criteria: measure biodegradation (OECD 301), log Kow for bioaccumulation potential, and EC50 values for algae/invertebrates. Cross-reference with computational models (e.g., EPI Suite) .
Q. How can researchers validate the biological activity of this compound in cell-based assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
